sodium 1H-pyrazole-4-sulfinate
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Overview
Description
Sodium 1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₃H₃N₂NaO₂S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrazole-4-sulfinate typically involves the sulfonation of pyrazole derivatives. One common method is the reaction of pyrazole with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows:
Pyrazole+SO2+NaOH→Sodium 1H-pyrazole-4-sulfinate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Sodium 1H-pyrazole-4-sulfinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 1H-pyrazole-4-sulfinate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This interaction can lead to changes in cellular processes and pathways, such as the inhibition of inflammatory responses or the disruption of microbial cell walls.
Comparison with Similar Compounds
- Sodium pyrazole-3-sulfinate
- Sodium pyrazole-5-sulfinate
- Sodium 1H-pyrazole-4-sulfonate
Comparison: Sodium 1H-pyrazole-4-sulfinate is unique due to its specific sulfonation position on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to other sulfinate derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
1935865-56-7 |
---|---|
Molecular Formula |
C3H3N2NaO2S |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
sodium;1H-pyrazole-4-sulfinate |
InChI |
InChI=1S/C3H4N2O2S.Na/c6-8(7)3-1-4-5-2-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1 |
InChI Key |
CTBLZVSGIPYYEA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NN1)S(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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